molecular formula C16H9Cl2NO4 B2807005 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 338755-90-1

2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2807005
CAS No.: 338755-90-1
M. Wt: 350.15
InChI Key: LXDWFOQLQYYPJI-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic organic compound featuring a coumarin (chromen-2-one) scaffold substituted with a 7-hydroxy group and a 2,4-dichlorobenzamide moiety at the 3-position. The coumarin core is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDWFOQLQYYPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the following steps:

  • Coumarin Derivative Synthesis: : The starting material, 7-hydroxy-2-oxo-2H-chromen-3-yl, is synthesized from coumarin through hydroxylation.

  • Chlorination: : The benzene ring is chlorinated at the 2 and 4 positions to introduce chlorine atoms.

  • Amide Formation: : The carboxamide group is introduced by reacting the chlorinated benzene derivative with an amine source under suitable reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Amide Bond Stability

The carboxamide linkage is stable under mild acidic and basic conditions but hydrolyzes under prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH), regenerating the parent carboxylic acid and amine .

Table 2: Hydrolysis Conditions

ReagentTemperatureTimeProducts
6M HCl100°C6 h2,4-Dichlorobenzoic acid + coumarin amine
2M NaOH80°C4 hSame as above

Electrophilic Substitution at the Coumarin Ring

The 7-hydroxy group on the coumarin moiety participates in O-acylation and condensation reactions :

  • O-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form esters (e.g., 7-acetoxy derivatives) .
  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imine-linked derivatives .

Chlorine Substituent Reactivity

The 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Displacement with Amines : Reacts with primary amines (e.g., aniline) in DMF at 120°C, replacing chlorine atoms with amine groups .
  • Suzuki Coupling : Participates in palladium-catalyzed cross-couplings with aryl boronic acids, enabling biaryl synthesis .

Table 3: Substitution Reactions of Chlorine Atoms

ReagentCatalystSolventProductYield
AnilineNoneDMF2,4-Dianilino-N-(coumarinyl)amide65%
Phenylboronic acidPd(PPh₃)₄THF/H₂OBiaryl-coupled derivative72%

Biological Activity and Derivatization

While not a direct reaction, the compound’s antimicrobial activity is enhanced through derivatization:

  • Thiadiazole Formation : Reacts with thiosemicarbazide to form 1,3,4-thiadiazole hybrids, showing improved antibacterial properties .
  • Hydrazone Derivatives : Condensation with hydrazine yields hydrazones, which exhibit moderate antifungal activity .

Spectroscopic Characterization

Key Spectral Data :

  • IR : Bands at 1680 cm⁻¹ (amide C=O), 1620 cm⁻¹ (coumarin lactone), and 745 cm⁻¹ (C–Cl stretch) .
  • ¹H NMR :
    • Coumarin protons: δ 6.51–8.11 ppm (doublets and doublet of doublets).
    • Aromatic protons (dichlorophenyl): δ 7.70–8.15 ppm .
  • HRMS : [M+H]⁺ at m/z 350.1 (calc. 350.02) .

Stability and Degradation

The compound is stable at room temperature but degrades under UV light via photolytic cleavage of the amide bond, forming radicals detectable by ESR spectroscopy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is C16H9Cl2NO4C_{16}H_9Cl_2NO_4 with a molecular weight of approximately 350.1 g/mol. The compound features a chromenone structure that is significant in many biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. A study demonstrated that derivatives of coumarin can mitigate oxidative stress in myocardial infarction models by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . This suggests that the compound may have protective effects on cardiac tissues.

Cardioprotective Effects

In an experimental study involving isoproterenol-induced myocardial infarction in rats, a related coumarin derivative showed significant cardioprotective effects. The compound reduced the leakage of cardiac injury markers and improved lipid profiles altered by isoproterenol administration . This points to the potential use of similar compounds, including this compound, in therapeutic strategies for heart diseases.

Anti-inflammatory Properties

The anti-inflammatory properties of coumarin derivatives have been well-documented. They inhibit pro-inflammatory cytokines and reduce inflammation-related pathways. The compound's structure suggests it may interact with inflammatory mediators, providing a basis for further exploration in inflammatory disease treatments.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of coumarin derivatives:

  • Cardioprotection Study : In a controlled experiment, a coumarin derivative was administered prior to inducing myocardial infarction in rats. The results indicated that the compound significantly reduced cardiac damage markers and improved overall cardiac function .
  • Antioxidant Mechanism Investigation : A study focused on elucidating the mechanism by which coumarin derivatives exert their antioxidant effects revealed that they enhance endogenous antioxidant defenses while reducing oxidative stress markers .
  • Inflammation Modulation : Research has shown that certain coumarin compounds can modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of pro-inflammatory cytokines .

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide with three structurally related compounds from the literature (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Coumarin (2H-chromen) 7-hydroxy, 2-oxo, 3-(2,4-Cl-benzamide) C₁₆H₁₁Cl₂NO₄* ~352.2 Enhanced polarity due to 7-OH group
2,4-Dichloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzamide Thiochromen 6-methyl, 4-oxo, 3-(2,4-Cl-benzamide) C₁₇H₁₃Cl₂NO₂S 366.3 Sulfur substitution increases lipophilicity
DM-11: 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)... Dihydropyridinone 2,4-Cl-benzyl, 4,6-dimethyl C₂₄H₂₃Cl₂N₃O₂ ~468.4 Hybrid structure with pyridinone core
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Coumarin 4-Cl-benzamide, 2-(2-methylphenyl) C₂₃H₁₆ClNO₃ ~389.8 Bulky aromatic substituents at C6

*Theoretical calculation based on structural formula; exact data unavailable.

Key Observations :

Core Modifications: The target compound and 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide share a coumarin backbone but differ in substituent positions and halogenation patterns. The 7-hydroxy group in the target may improve aqueous solubility compared to the methylphenyl group in the latter .

Functional Group Impact: The dichlorinated benzamide group in the target compound and its thiochromen analog may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors . DM-11 incorporates a dihydropyridinone core instead of coumarin, suggesting divergent pharmacological targets (e.g., antimicrobial or anti-inflammatory applications) .

Synthetic and Handling Considerations :

  • Compounds like the thiochromen derivative (CAS 383146-35-8) require stringent safety protocols, including protective equipment and specialized waste disposal, due to reactive chlorinated and sulfur-containing groups .

Biological Activity

2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, also known by its CAS number 338755-90-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

The chemical formula of this compound is C16H9Cl2NO4C_{16}H_{9}Cl_{2}NO_{4}, with a molecular weight of 350.16 g/mol. The presence of chlorine atoms and the chromenone structure contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from 7-hydroxycoumarin derivatives. The process includes chlorination and acylation reactions that yield the final product with high purity (>90%) .

Antimicrobial Properties

Research indicates that compounds derived from the chromenone structure exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. The DPPH radical scavenging assay indicated that it effectively reduces oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage .

Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results showed it was among the most effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls .
  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, suggesting potential as an anticancer agent .
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A typical route involves coupling 2,4-dichlorobenzoic acid with 7-hydroxy-3-amino-2H-chromen-2-one using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Triethylamine is added to neutralize HCl byproducts. Post-synthesis, purity is enhanced via recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Parameters : Reaction temperature (0–25°C), inert atmosphere (N₂), and stoichiometric control of reagents (1:1.2 molar ratio of acid to amine) to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare peaks with reference spectra (e.g., aromatic protons at δ 7.2–8.5 ppm for the dichlorophenyl group; chromenone carbonyl at δ 160–165 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and phenolic –OH (~3200 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen for antioxidant (DPPH/ABTS radical scavenging), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC against Gram+/Gram– bacteria) activities. Use in vitro assays with positive controls (e.g., ascorbic acid for antioxidants, indomethacin for COX-2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze bond lengths/angles (e.g., amide bond ~1.32 Å; chromenone ring planarity) to validate stereochemistry .
  • Data Contradictions : If crystallographic data conflicts with NMR/DFT models, re-examine solvent effects or consider dynamic disorder in the lattice .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • SAR Approach : Synthesize analogs (e.g., replace Cl with F or CH₃; modify hydroxyl to methoxy). Test in parallel assays. Example findings:

  • Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity (MIC reduced by 50% vs. S. aureus) .
  • Hydroxyl → methoxy substitution decreases antioxidant capacity (IC50 increases from 12 μM to >50 μM) due to reduced radical stabilization .
    • Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 (PDB: 5KIR) .

Q. What strategies address inconsistencies in biological activity across studies?

  • Methodology :

Standardize assay conditions (e.g., pH, DMSO concentration ≤1% to avoid solvent toxicity) .

Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (KD) .

Cross-validate with orthogonal assays (e.g., ELISA for COX-2 inhibition alongside molecular docking) .

Q. How can metabolic stability and degradation pathways be investigated?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at C-7, amide hydrolysis) .
  • Degradation studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks). UPLC-UV tracks degradation products (e.g., free chromenone via amide bond cleavage) .

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